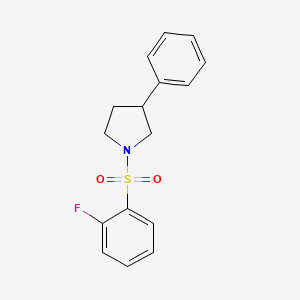

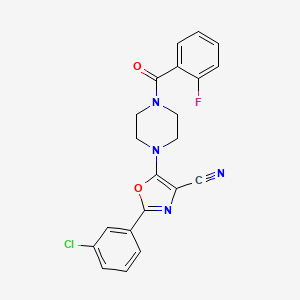

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various organic transformations. For instance, β-ketosulfones, which are active C–H acids, have been widely used as nucleophiles in many organic transformations . They have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .Chemical Reactions Analysis

Sulfones, which “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is related to, have been employed as versatile intermediates for the preparation of various product classes . They have been used in reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and are involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .Scientific Research Applications

Organic Synthesis

Sulfonyl fluorides, such as “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine”, have found widespread applications in organic synthesis . They are used in the synthesis of diverse functionalized sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used due to their unique chemical properties . They can participate in specific reactions that are useful in studying biological systems .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . They can be used to create a variety of compounds with potential therapeutic effects .

Materials Science

In materials science, sulfonyl fluorides are used in the creation of new materials . Their unique properties can contribute to the development of materials with novel characteristics .

Proton Pump Inhibition

“1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” has been identified as a novel proton pump inhibitor (PPI) . It works by competitively inhibiting the proton pump (H+,K+–ATPase), functioning as a reversible antagonist .

Potassium Competitive Acid Blocker

This compound is also a potassium competitive acid blocker (P–CAB) . It inhibits the function of K+ in a reversible manner .

Future Directions

The future directions in the study of “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, recent advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUBNKAYOXIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)